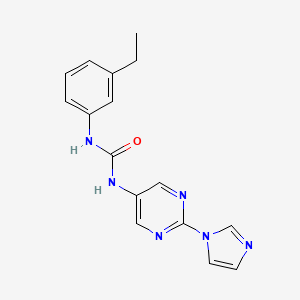
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N5 with a molecular weight of approximately 307.37 g/mol. The structural composition includes an imidazole ring, a pyrimidine moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that compounds containing imidazole and pyrimidine rings often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological pathways.
- Modulation of Cellular Signaling : The imidazole ring may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar imidazole and pyrimidine derivatives. For instance, compounds designed around these scaffolds have demonstrated significant activity against various bacterial strains and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.05 - 0.5 µg/mL |
| Staphylococcus aureus | 0.25 - 2 µg/mL |
| Escherichia coli | 0.1 - 1 µg/mL |
These findings suggest that the compound may exhibit similar antimicrobial efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that the compound shows low toxicity against human cell lines, with selectivity indices suggesting a favorable therapeutic window.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| THP-1 (monocytic) | >100 | >200 |
| HeLa (cervical cancer) | 25 | 8 |
These results imply that while the compound can inhibit cancer cell growth, it maintains a relatively high safety margin against normal cells.
Case Study 1: Anticancer Potential
A recent study investigated the effects of similar compounds on cancer cell proliferation. The results indicated that derivatives with imidazole and pyrimidine structures can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
Case Study 2: Antimycobacterial Activity
Another study focused on the antimycobacterial properties of related compounds, demonstrating significant activity against Mycobacterium abscessus. The mechanism was attributed to disruption of cell wall synthesis through inhibition of MmpL3, a critical transporter in mycobacterial species.
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-12-4-3-5-13(8-12)20-16(23)21-14-9-18-15(19-10-14)22-7-6-17-11-22/h3-11H,2H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIHUCRAWMOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













